molecular formula C17H19NO4 B2854254 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-phenoxyacetamide CAS No. 1396874-76-2

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-phenoxyacetamide

Cat. No. B2854254
CAS RN: 1396874-76-2
M. Wt: 301.342
InChI Key: YWWJTCDHYLQRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-phenoxyacetamide, also known as CPA-PA, is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic compound that was first developed in the early 2000s, and has since been the subject of numerous studies exploring its various properties and potential applications.

Scientific Research Applications

Novel Synthesis Approaches

The compound N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-phenoxyacetamide is at the forefront of innovative chemical synthesis, demonstrating the compound's potential in creating arylated furans. A study by Wang et al. (2018) highlights an efficient strategy for the synthesis of arylated furans via a RhIII-catalyzed coupling of N-phenoxyacetamides and cyclopropenyl esters, leading to arylated furans through arylation followed by cycloisomerization. This method offers a new pathway for the synthesis of furan derivatives, which are significant in various chemical and pharmaceutical applications (Wang et al., 2018).

Mechanistic Insights and Catalysis

Another study provides computational insights into the mechanisms of Rh(III)-catalyzed C-H activation/cycloaddition reactions involving N-phenoxyacetamide and cyclopropenes. Chen et al. (2016) reveal the β-carbon elimination step of the tricyclic intermediate occurs via a conformer, avoiding steric repulsion and highlighting the compound's role in understanding catalytic processes at a molecular level (Chen et al., 2016).

Antibacterial Applications

Research into the antibacterial properties of furan derivatives, including N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-phenoxyacetamide, shows promising applications. Rani et al. (2012) synthesized novel 1-N-substituted cyclized pyrazoline analogues from chalcone derivatives, demonstrating significant in vitro antibacterial activity. This suggests potential use in developing new antibacterial agents (Rani et al., 2012).

Biobased Polymers

The compound's framework serves as a foundation for developing biobased polymers. Jiang et al. (2014) explored the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, producing a series of biobased furan polyesters. This research underscores the compound's potential in creating sustainable materials for various applications (Jiang et al., 2014).

Gold Catalysis in Domino Reactions

In gold catalysis, the compound's derivatives have been utilized in domino reactions to synthesize highly substituted phenols. Hashmi et al. (2011) reported a method where substrates bearing a 2-alkynylallyl alcohol moiety tethered to an alkyne were prepared and subjected to gold(I) catalysts, yielding highly substituted phenols through a domino reaction. This study illustrates the compound's application in complex organic synthesis and the development of new catalytic processes (Hashmi et al., 2011).

properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c19-16(11-22-14-5-2-1-3-6-14)18-12-17(20,13-8-9-13)15-7-4-10-21-15/h1-7,10,13,20H,8-9,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWJTCDHYLQRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)COC2=CC=CC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide

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